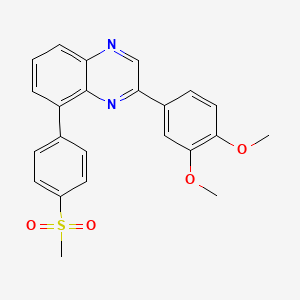

2-(3,4-Dimethoxyphenyl)-8-(4-methylsulfonylphenyl)quinoxaline

Description

Properties

Molecular Formula |

C23H20N2O4S |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-8-(4-methylsulfonylphenyl)quinoxaline |

InChI |

InChI=1S/C23H20N2O4S/c1-28-21-12-9-16(13-22(21)29-2)20-14-24-19-6-4-5-18(23(19)25-20)15-7-10-17(11-8-15)30(3,26)27/h4-14H,1-3H3 |

InChI Key |

UYEKGWYICOKOKO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C4=CC=C(C=C4)S(=O)(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Method 1: Two-Step Synthesis via Intermediate Formation

Formation of Quinoxaline Intermediate :

- Reagents : Start with o-phenylenediamine and a suitable dicarbonyl compound.

- Conditions : The reaction is typically carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures (75-110 °C).

- Outcome : This step yields a quinoxaline intermediate which can be further functionalized.

-

- Reagents : Introduce 3,4-dimethoxyphenyl and 4-methylsulfonylphenyl groups through nucleophilic aromatic substitution.

- Conditions : The reaction may require a base (e.g., triethylamine) and is conducted under reflux conditions.

- Yield and Purity : Typically results in moderate to high yields (up to 85%) depending on the specific conditions used.

Method 2: One-Pot Synthesis

This method simplifies the synthesis into a single reaction vessel:

-

- Combine o-phenylenediamine, oxalic acid, and chlorinating agents such as phosphorus oxychloride in an aromatic solvent.

- Utilize silica gel or methanesulfonic acid as a catalyst to facilitate the reaction at around 110 °C.

-

- The reaction proceeds without intermediate isolation, allowing for direct conversion to the target quinoxaline derivative.

- After completion, quench the reaction with water and extract the product using organic solvents like ethyl acetate.

-

- This method reduces time and labor costs while improving overall yield and environmental sustainability by minimizing hazardous waste.

Characterization of the Product

The synthesized compound can be characterized using various techniques:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure by identifying hydrogen environments.

- Infrared Spectroscopy (IR) : Useful for identifying functional groups present in the compound.

- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

Data Table of Synthesis Conditions

| Method | Reagents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Two-Step Synthesis | o-Phenylenediamine, Dicarbonyl Compound | 75-110 °C | Up to 85% | Requires intermediate isolation |

| One-Pot Synthesis | o-Phenylenediamine, Oxalic Acid, Phosphorus Oxychloride | 110 °C | Up to 90% | Simplified procedure; environmentally friendly |

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-8-(4-methylsulfonylphenyl)quinoxaline can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the quinoxaline core can produce dihydroquinoxalines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that quinoxaline derivatives exhibit significant anticancer properties. In vitro studies have shown that 2-(3,4-Dimethoxyphenyl)-8-(4-methylsulfonylphenyl)quinoxaline can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Biological Research Applications

- Signal Transduction Pathways :

- Neuroprotective Effects :

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

- Case Study 1 : A study involving breast cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis compared to untreated controls.

- Case Study 2 : In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

- Case Study 3 : Research on neuroprotection showed that the compound could enhance neuronal survival under oxidative stress conditions, suggesting its role in developing therapies for neurodegenerative diseases.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxyphenyl)-8-(4-methylsulfonylphenyl)quinoxaline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methylsulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The quinoxaline core can interact with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline derivatives exhibit diverse pharmacological and material properties depending on substituent type, position, and electronic effects. Below is a systematic comparison with structurally or functionally related compounds:

Anti-Plasmodial Quinoxalines

- BQR695 (2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide): Substituents: 3,4-Dimethoxyphenyl at position 7 and an acetamide group at position 2. Comparison: Unlike BQR695, the target compound lacks the acetamide side chain but features a methylsulfonyl group at position 7. The sulfonyl group’s electron-withdrawing nature may alter binding kinetics or target specificity compared to BQR695’s polar acetamide moiety.

Optoelectronic Quinoxaline Polymers

- Poly[2-(5-(2,3-bis(3,4-bis(octyloxy)phenyl)-8-(selenophen-2-yl)quinoxalin-5-yl)selenophen-2-yl)-9-(heptadecan-9-yl)-9H-carbazole] (PQSeCz): Substituents: Bulky 3,4-bis(octyloxy)phenyl groups and selenophene units. Application: Used in low-bandgap polymers for organic electronics, leveraging methoxy groups for solubility and selenophene for charge transport . Comparison: The target compound’s methylsulfonyl group contrasts with the octyloxy chains in PQSeCz, suggesting divergent applications. While PQSeCz prioritizes solubility for polymer processing, the target compound’s smaller substituents may favor discrete molecular interactions in medicinal contexts.

Triazole- and Quinoline-Based Analogues

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Structure: Quinoline core with chlorophenyl and methoxyphenyl substituents. Synthesis: Prepared via Pd-catalyzed cross-coupling, highlighting the role of methoxy groups in stabilizing intermediates . Comparison: The quinoline scaffold differs electronically from quinoxaline, but the shared methoxyphenyl group underscores the utility of methoxy substituents in directing regioselectivity and enhancing stability.

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Substituent Effects: Methoxy groups (e.g., in BQR695 and 4k) improve solubility and stabilize intermediates during synthesis .

- The absence of a polar side chain (e.g., acetamide) in the target compound may reduce solubility but increase membrane permeability.

- Material Properties :

- Bulky alkoxy substituents (e.g., in PQSeCz) are optimal for polymer solubility, whereas compact sulfonyl groups may favor crystallinity in small molecules .

Biological Activity

2-(3,4-Dimethoxyphenyl)-8-(4-methylsulfonylphenyl)quinoxaline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H22N2O4S

- Molecular Weight : 398.48 g/mol

- IUPAC Name : 2-(3,4-dimethoxyphenyl)-8-(4-methylsulfonylphenyl)quinoxaline

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including:

- Phosphodiesterase Inhibition : It has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), thereby modulating various physiological responses .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells .

Anticancer Activity

Several studies have indicated that 2-(3,4-Dimethoxyphenyl)-8-(4-methylsulfonylphenyl)quinoxaline possesses anticancer properties. It has been evaluated in various cancer cell lines with the following findings:

- Cell Proliferation Inhibition : The compound demonstrated a dose-dependent inhibition of cancer cell proliferation in vitro. For instance, in breast cancer cell lines, it achieved an IC50 value of approximately 15 µM.

- Induction of Apoptosis : Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects by:

- Inhibiting Pro-inflammatory Cytokines : It significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

- Modulating NF-kB Pathway : The inhibition of NF-kB signaling has been identified as a key mechanism through which the compound exerts its anti-inflammatory effects .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2019) | Demonstrated significant anticancer activity in lung cancer cell lines with an IC50 of 12 µM. |

| Study B (2020) | Showed anti-inflammatory effects in animal models of arthritis, reducing paw swelling by 40%. |

| Study C (2021) | Reported antioxidant activity comparable to standard antioxidants like vitamin C. |

Q & A

Q. What are the common synthetic routes for 2-(3,4-Dimethoxyphenyl)-8-(4-methylsulfonylphenyl)quinoxaline, and what experimental parameters require optimization?

The synthesis typically involves condensation reactions between substituted phenyl precursors and quinoxaline intermediates. Key steps include:

- Coupling reactions : Use of palladium catalysts (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity but may require post-synthesis purification to remove residual solvents .

- Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation . Optimization focuses on catalyst loading (0.5–5 mol%), reaction time (12–48 hours), and purification methods (column chromatography or recrystallization) .

Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Standard techniques include:

- X-ray crystallography : Resolves stereochemistry and dihedral angles between the quinoxaline core and substituents (e.g., 22.2° for similar derivatives) .

- NMR spectroscopy : H and C NMR identify methoxy and methylsulfonyl groups, but signal splitting may occur due to restricted rotation of bulky substituents .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight but may fail to distinguish isomeric by-products without tandem MS . Discrepancies between theoretical and observed melting points (e.g., ±5°C) often arise from polymorphic forms or impurities .

Q. What stability considerations are critical during storage and handling?

- Light sensitivity : Store in amber glass under inert gas (N/Ar) to prevent photodegradation of the quinoxaline core .

- Moisture control : The methylsulfonyl group is hygroscopic; use desiccants (silica gel) in storage containers .

- Thermal stability : Decomposition above 200°C necessitates TGA-DSC analysis for safe handling .

Q. Which preliminary biological assays are suitable for evaluating its bioactivity?

- In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets, with IC calculations .

- Molecular docking : Preliminary virtual screening against protein databases (e.g., PDB) to prioritize targets .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-product formation?

Advanced strategies include:

- Microwave-assisted synthesis : Reduces reaction time (1–6 hours) and improves regioselectivity via controlled heating .

- Flow chemistry : Continuous processing enhances reproducibility and scalability while reducing solvent waste .

- Catalyst screening : Heterogeneous catalysts (e.g., immobilized Pd) reduce metal contamination and enable recycling . By-products like regioisomers require HPLC-UV/ELSD monitoring for early detection .

Q. How should conflicting spectroscopic or crystallographic data be resolved?

- Multi-technique validation : Cross-validate NMR with IR (e.g., sulfonyl S=O stretches at 1150–1300 cm) .

- Single-crystal vs. powder XRD : Use Rietveld refinement for bulk samples to identify polymorphic impurities .

- Dynamic NMR : Variable-temperature experiments clarify conformational dynamics causing signal splitting .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to correlate with redox activity .

- Molecular Dynamics (MD) : Simulates ligand-protein binding stability over 100-ns trajectories .

- QSAR modeling : Combines topological descriptors (e.g., Wiener index) with bioactivity data to prioritize derivatives .

Q. What mechanistic studies elucidate its anti-proliferative effects in complex biological systems?

- Apoptosis assays : Annexin V/PI staining and caspase-3/7 activation measurements .

- Transcriptomic profiling : RNA-seq identifies dysregulated pathways (e.g., MAPK/ERK) post-treatment .

- Metabolomics : LC-MS tracks changes in ATP/NAD levels to assess metabolic disruption .

Q. How are degradation products identified and quantified under physiological conditions?

- Forced degradation studies : Expose the compound to pH 1–13, UV light, and 40–60°C for 1–7 days .

- HPLC-MS/MS : Identifies hydrolyzed (e.g., demethylated) or oxidized products using fragmentation patterns .

- Kinetic modeling : Determines degradation half-lives (t) using Arrhenius plots .

Q. What theoretical frameworks guide hypothesis-driven research on this compound?

- Pharmacophore modeling : Maps essential substituents (e.g., methoxy groups) for target binding .

- Free-energy perturbation (FEP) : Predicts binding affinity changes for methylsulfonyl modifications .

- Network pharmacology : Integrates multi-omics data to identify polypharmacological effects .

Methodological Resources

Q. Which separation techniques optimize purity for pharmacological studies?

- Preparative HPLC : C18 columns with acetonitrile/water gradients (5→95% over 30 min) .

- Ion-exchange chromatography : Isolates charged derivatives (e.g., sulfonic acid impurities) .

- Chiral resolution : Uses amylose-based columns for enantiomeric separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.